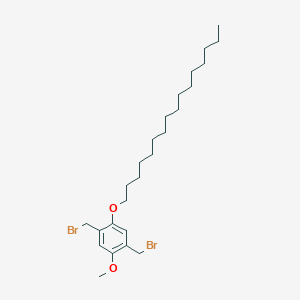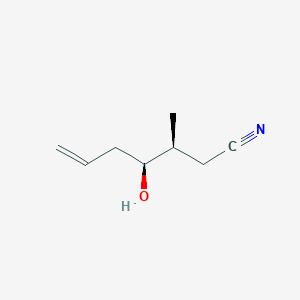![molecular formula C32H30O4 B14236340 4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid CAS No. 498577-09-6](/img/structure/B14236340.png)
4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is a chemical compound known for its unique structural properties It consists of a central phenylene ring substituted with butyl groups and connected to two benzoic acid moieties via ethyne linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibutyl-1,4-dibromobenzene and ethynylbenzoic acid.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to link the ethynylbenzoic acid to the dibromobenzene derivative. This reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the ethyne linkages or the benzoic acid moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in bioactive materials.
Industry: It is utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is primarily related to its ability to interact with various molecular targets. The ethyne linkages and aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. These interactions are crucial for its applications in materials science and organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid: Similar structure but with methoxy groups instead of butyl groups.
4,4’-[(2,5-Dibutoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid: Similar structure but with butoxy groups instead of butyl groups.
4,4’-[(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Similar structure but with a diphenylethene core.
Uniqueness
The uniqueness of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid lies in its butyl substitutions, which can influence its solubility, electronic properties, and reactivity compared to its analogs. These properties make it particularly valuable in specific applications where these characteristics are desired.
Propriétés
Numéro CAS |
498577-09-6 |
|---|---|
Formule moléculaire |
C32H30O4 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
4-[2-[2,5-dibutyl-4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C32H30O4/c1-3-5-7-27-21-30(20-14-24-11-17-26(18-12-24)32(35)36)28(8-6-4-2)22-29(27)19-13-23-9-15-25(16-10-23)31(33)34/h9-12,15-18,21-22H,3-8H2,1-2H3,(H,33,34)(H,35,36) |
Clé InChI |
UNJWQNLLHHIVON-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)CCCC)C#CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)







![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)

